

# synonyms and alternative names for 2-Pentylpropane-1,3-diol

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## Compound of Interest

Compound Name: 2-Pentylpropane-1,3-diol

Cat. No.: B1360202

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## An In-depth Technical Guide to 2-Pentylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Pentylpropane-1,3-diol**, a substituted diol of interest in various chemical and pharmaceutical research fields. This document consolidates available data on its nomenclature, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for technical experts.

## Nomenclature and Synonyms

**2-Pentylpropane-1,3-diol** is systematically known as 2-(pentan-1-yl)propane-1,3-diol. For clarity and comprehensive literature searching, a list of its alternative names and identifiers is provided below.

| Identifier Type | Value  |
|-----------------|--|
| IUPAC Name      | 2-(Pentan-1-yl)propane-1,3-diol  |
| CAS Number      | 25462-23-1   |
| Synonyms        | 2-N-PENTYLPROPANE-1,3-DIOL, 2-pentyl-3-propanediol, 2-N-AMYLPROPANE-1,3-DIOL, 2-PENTYL-1,3-PROPANEDIOL, 1,3-Propanediol, 2-pentyl-, 1,1-BIS(HYDROXYMETHYL)HEXANE |

## Physicochemical Properties

A summary of the known quantitative properties of **2-Pentylpropane-1,3-diol** is presented in the table below. These properties are crucial for experimental design, formulation development, and toxicological assessment.

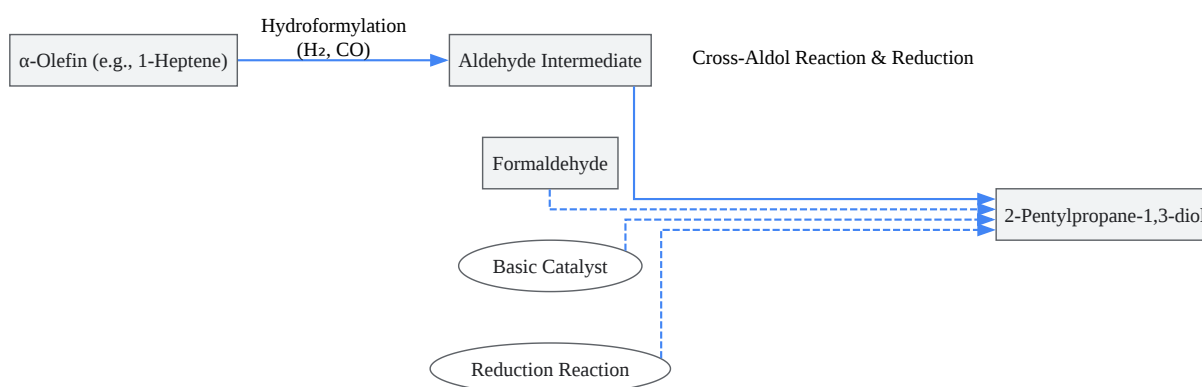
| Property            | Value   | Source |
|---------------------|---|--------|
| Molecular Formula   | C <sub>8</sub> H <sub>18</sub> O <sub>2</sub> | -      |
| Molecular Weight    | 146.23 g/mol                                  | -      |
| Boiling Point       | 100-106 °C at 0.2 Torr                        | [1]    |
| Density             | 0.937 ± 0.06 g/cm <sup>3</sup> (Predicted)    | [1]    |
| pKa                 | 14.55 ± 0.10 (Predicted)                      | [1]    |
| Storage Temperature | Room Temperature (Sealed in dry conditions)   | [1]    |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Pentylpropane-1,3-diol** is not readily available in peer-reviewed literature, a general method for the production of 2-substituted-1,3-propanediols has been described. This process can be adapted for the synthesis of the target compound.

## General Synthesis of 2-Substituted-1,3-Propanediols

A patented method outlines a two-step process for the synthesis of 2-substituted-1,3-propanediols. The general workflow is as follows:



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Caption: General synthesis workflow for 2-substituted-1,3-propanediols.

### Experimental Protocol Outline:

- **Hydroformylation:** An α-olefin with four or more carbons (for **2-pentylpropane-1,3-diol**, 1-heptene would be the appropriate starting material) is subjected to hydroformylation with hydrogen and carbon monoxide to yield an aldehyde intermediate.
- **Hydroxymethylation and Reduction:** The resulting aldehyde is then reacted with formaldehyde in the presence of a basic catalyst. This step involves a crossed aldol reaction, which introduces the hydroxymethyl groups. The intermediate is subsequently reduced to afford the final 2-substituted-1,3-propanediol.

## Biological Activity and Drug Development Potential

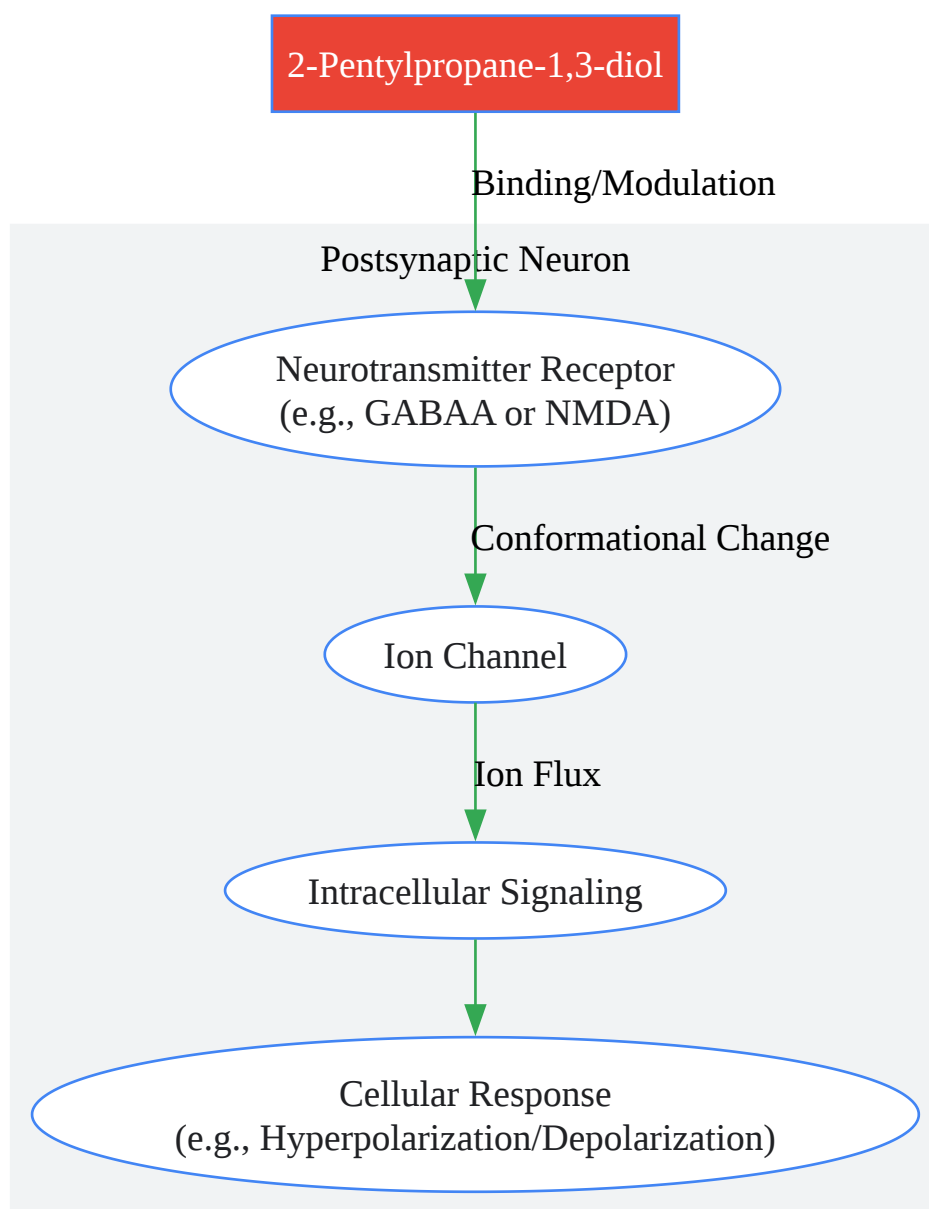
Currently, there is a notable lack of specific data in the public domain regarding the biological activity, pharmacological properties, and metabolic pathways of **2-Pentylpropane-1,3-diol**. However, the biological activities of other 2-substituted-1,3-propanediol derivatives provide a basis for potential areas of investigation.

## Analogous Compounds and Their Activities

Compounds with a similar 2,2-disubstituted-1,3-propanediol scaffold have shown a range of biological effects, suggesting that **2-Pentylpropane-1,3-diol** could be a candidate for biological screening. For instance, 2-methyl-2-propyl-1,3-propanediol is known to have sedative, anticonvulsant, and muscle relaxant properties.<sup>[2]</sup> It also serves as a precursor and active metabolite for several tranquilizing drugs, including meprobamate and carisoprodol.<sup>[2]</sup>

## Potential Signaling Pathways and Mechanisms of Action

Given the central nervous system effects of related compounds, a hypothetical mechanism of action for **2-Pentylpropane-1,3-diol** could involve modulation of inhibitory or excitatory neurotransmission. A simplified, speculative logical diagram illustrating this is presented below.



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Caption: Hypothetical mechanism of action for **2-Pentylpropane-1,3-diol**.

This diagram illustrates a potential interaction with a neurotransmitter receptor, leading to downstream cellular effects. It is important to emphasize that this is a theoretical model and requires experimental validation.

## Future Research Directions

The current body of knowledge on **2-Pentylpropane-1,3-diol** is limited, presenting numerous opportunities for further research. Key areas for investigation include:

- **Detailed Synthesis and Characterization:** Development and publication of a detailed, optimized synthesis protocol, along with comprehensive spectroscopic and crystallographic characterization.
- **Pharmacological Screening:** A broad-based screening of its biological activity, focusing on central nervous system targets, as well as other potential therapeutic areas such as antimicrobial or anti-inflammatory applications.
- **Toxicology and Safety Assessment:** In-depth evaluation of its acute and chronic toxicity to establish a comprehensive safety profile.
- **Metabolism and Pharmacokinetics:** Studies to elucidate its metabolic fate and pharmacokinetic properties in relevant biological systems.

This technical guide serves as a foundational resource for researchers and professionals interested in **2-Pentylpropane-1,3-diol**. The existing data, while sparse, suggests a molecule with potential for further scientific exploration, particularly within the realm of medicinal chemistry and drug development.

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## References

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- 2. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
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